4,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
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Description
4,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been studied extensively for its various biochemical and physiological effects.
Scientific Research Applications
- Application : In forensic toxicology, researchers study these designer drugs to develop methods for their quantification in biological matrices. Rapid screening tests are used initially, but confirmatory methods like gas chromatography or liquid chromatography combined with mass spectrometry provide specific qualitative and quantitative analysis .
- Application : These derivatives were tested for antibacterial activity, which could have implications in drug development and combating bacterial infections .
- Application : Researchers explore the presence and quantification of 4,5-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in these matrices. Accurate detection is crucial for understanding its pharmacokinetics and potential health effects .
- Application : Researchers analyze its molecular structure, solubility, stability, and interactions with other molecules. This knowledge aids in predicting its biological effects and potential applications .
- Application : Researchers explore its effects on receptors, enzymes, or cellular pathways. Understanding its mechanism of action can guide drug design or therapeutic interventions .
- Application : Researchers use molecular modeling and simulations to predict how this compound interacts with biological targets. Such insights aid in designing more effective drugs .
Designer Drugs and Forensic Toxicology
Antibacterial Activity
Biological Matrices and Drug Testing
Chemical Properties and Structure-Activity Relationships
Pharmacological Studies
Computational Modeling and Drug Design
properties
IUPAC Name |
4,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S2/c1-20-8-4-6(7(16(18)19)5-9(8)21-2)10(17)13-11-14-15-12(22-3)23-11/h4-5H,1-3H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIBQMKACKYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SC)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
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